
10-Oxodextrorphan O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxodextrorphan O-beta-D-Glucuronide is a chemical compound with the molecular formula C23H29NO8 and a molecular weight of 447.48 g/mol It is a derivative of dextrorphan, which is a metabolite of dextromethorphan, a common cough suppressant
Preparation Methods
The synthesis of 10-Oxodextrorphan O-beta-D-Glucuronide involves several steps. The primary synthetic route includes the glucuronidation of 10-oxodextrorphan. This process typically involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the parent compound, 10-oxodextrorphan . Industrial production methods may involve the use of bioreactors to optimize the yield and efficiency of the glucuronidation process.
Chemical Reactions Analysis
10-Oxodextrorphan O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-Oxodextrorphan O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 10-Oxodextrorphan O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of its parent compound, 10-oxodextrorphan. The glucuronidation process enhances the solubility of the compound, facilitating its excretion via the kidneys . This mechanism is crucial for the metabolism and clearance of various drugs and endogenous substances.
Comparison with Similar Compounds
10-Oxodextrorphan O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Dextrorphan O-glucuronide: Another glucuronide conjugate of dextrorphan, involved in similar metabolic pathways.
Morphine-3-glucuronide: A glucuronide conjugate of morphine, used in the study of opioid metabolism.
Codeine-6-glucuronide: A glucuronide conjugate of codeine, important in the metabolism of codeine.
The uniqueness of this compound lies in its specific structure and the particular metabolic pathways it is involved in, which differ from those of other glucuronide conjugates .
Properties
Molecular Formula |
C23H29NO8 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9R,10S)-17-methyl-8-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-24-9-8-23-7-3-2-4-13(23)15(24)16(25)12-6-5-11(10-14(12)23)31-22-19(28)17(26)18(27)20(32-22)21(29)30/h5-6,10,13,15,17-20,22,26-28H,2-4,7-9H2,1H3,(H,29,30)/t13-,15-,17+,18+,19-,20+,22-,23+/m1/s1 |
InChI Key |
HNCWFXNRHRKKLP-HHEUJAHFSA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
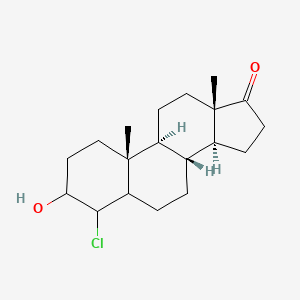
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
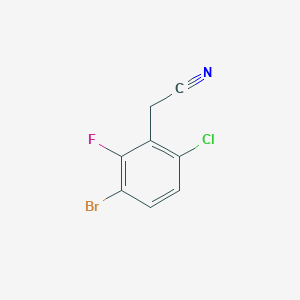
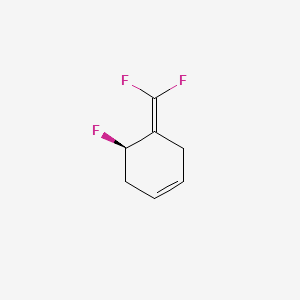
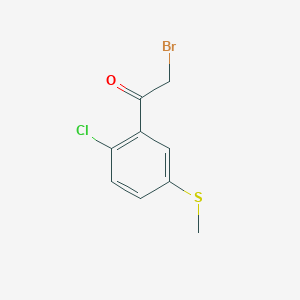
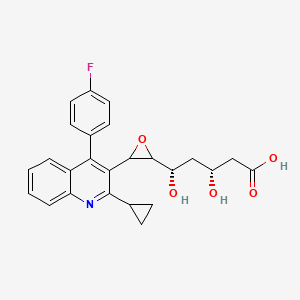
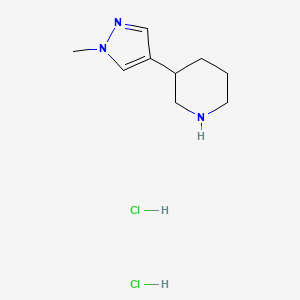
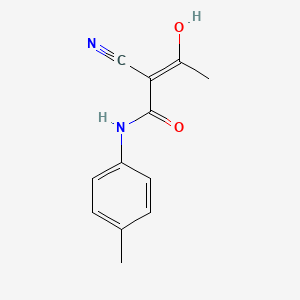
![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
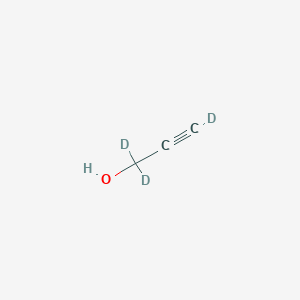
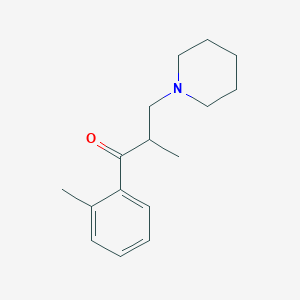
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)

